PROTAC BET-binding moiety 2 - 916493-82-8

PROTAC BET-binding moiety 2

Catalog Number: EVT-2814083
CAS Number: 916493-82-8
Molecular Formula: C20H17ClN4O4S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

"PROTAC BET-binding moiety 2" refers to a class of molecules designed for targeted protein degradation using the PROTAC (Proteolysis Targeting Chimera) technology. These molecules specifically target BET (Bromodomain and Extra-Terminal domain) proteins, a family of epigenetic "readers" involved in regulating gene transcription. [, ] These moieties play a crucial role in scientific research by enabling the investigation of BET protein function and their involvement in various diseases, including cancer. [, ]

Synthesis Analysis

The synthesis of PROTAC BET-binding moiety 2 molecules typically involves a multi-step process, often employing solid-phase or solution-phase peptide synthesis techniques. [] This process involves coupling a BET-binding moiety (e.g., JQ1, (+)-JQ1) to an E3 ligase recruiting moiety (e.g., Von Hippel-Lindau (VHL) ligand, cereblon (CRBN) ligand) via a linker molecule. [, , , ] The choice of linker, its length, and chemical composition are crucial for optimizing PROTAC activity and selectivity. [, ]

Molecular Structure Analysis
  • BET-binding moiety: This portion of the molecule binds specifically to the bromodomain of BET proteins. [, , , ] The structure of this moiety often mimics the natural ligand of BET bromodomains, acetyl-lysine, enabling competitive binding. [, ]
  • Linker: This component connects the BET-binding moiety to the E3 ligase recruiting moiety. [, , ] Its length and flexibility influence the formation and stability of the ternary complex (PROTAC-BET protein-E3 ligase), crucial for efficient ubiquitination and subsequent degradation of the target protein. [, ]
  • E3 ligase recruiting moiety: This moiety binds to an E3 ubiquitin ligase, such as VHL or cereblon. [, , ] The interaction between this moiety and the E3 ligase brings the target protein (BET protein) in proximity to the ubiquitination machinery, ultimately leading to its degradation. [, , ]
Chemical Reactions Analysis

The primary chemical reaction associated with PROTAC BET-binding moiety 2 is the formation of a ternary complex involving the PROTAC molecule, the BET protein, and the E3 ubiquitin ligase. [] This interaction facilitates the transfer of ubiquitin molecules to the target BET protein, marking it for degradation by the proteasome. [, ]

Mechanism of Action

PROTAC BET-binding moiety 2 molecules function by hijacking the ubiquitin-proteasome system (UPS), the cell's natural protein degradation machinery. [, ] The mechanism can be summarized as follows:

  • Binding: The BET-binding moiety of the PROTAC molecule binds to the bromodomain of the target BET protein. [, , , ]
  • Recruitment: Simultaneously, the E3 ligase recruiting moiety of the PROTAC molecule binds to an E3 ubiquitin ligase. [, , ]
  • Ternary Complex Formation: The simultaneous binding events lead to the formation of a ternary complex involving the PROTAC, BET protein, and E3 ligase. []
  • Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BET protein, tagging it for degradation. [, ]
  • Proteasomal Degradation: The ubiquitinated BET protein is recognized and degraded by the proteasome. [, ]
Applications
  • Target Validation: By selectively degrading specific BET proteins, researchers can investigate their biological functions and involvement in disease pathways. [, ] This approach offers advantages over traditional gene knockout or knockdown techniques, allowing for temporal control and reversibility. [, ]
  • Drug Discovery: PROTAC technology is emerging as a powerful strategy for developing novel therapeutics. [, , ] PROTACs can target previously “undruggable” proteins and potentially overcome drug resistance mechanisms. [, , ]
  • Mechanistic Studies: Investigating the mechanisms of PROTAC-mediated degradation can provide insights into the ubiquitin-proteasome system and its role in various cellular processes. [, ]
  • Overcoming Drug Resistance: PROTACs have demonstrated the potential to overcome drug resistance mechanisms, such as point mutations in the target protein's active site, by targeting the protein for degradation rather than inhibiting its activity. [, , ]
Future Directions
  • Improving Selectivity: Developing highly selective PROTACs that degrade specific BET proteins, avoiding off-target effects and improving therapeutic efficacy. [, ]
  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of PROTACs, such as solubility, stability, and cell permeability, to improve their bioavailability and therapeutic potential. [, , ]
  • Exploring New E3 Ligases: Identifying and characterizing novel E3 ligases and their corresponding ligands to expand the repertoire of PROTAC targets and improve tissue specificity. []
  • Clinical Development: Advancing promising PROTAC BET-binding moiety 2 candidates into clinical trials for the treatment of various diseases, including cancer and inflammatory disorders. [, ]

Properties

CAS Number

916493-82-8

Product Name

PROTAC BET-binding moiety 2

IUPAC Name

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid

Molecular Formula

C20H17ClN4O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1

InChI Key

LZXZWZXAVDJSIL-ZDUSSCGKSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O

Solubility

not available

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.